molecular formula C14H9Br2ClO2 B1372844 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-97-7

5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride

Cat. No. B1372844
CAS RN: 1160249-97-7
M. Wt: 404.48 g/mol
InChI Key: SAEMYUXVFCZWSQ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It is used in various scientific research and industries.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride is represented by the formula C14H9Br2ClO2 . The average mass is 360.030 Da .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride: is a versatile reagent in organic synthesis. It’s used to introduce bromo-benzoyl functional groups into organic molecules, which can serve as key intermediates for further chemical transformations. For example, it can participate in Suzuki coupling reactions to create biaryl compounds, which are crucial in the development of new pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to synthesize novel drug candidates. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecules that may exhibit therapeutic properties. It’s particularly useful in the synthesis of benzodiazepines , which are central nervous system depressants used to treat anxiety and insomnia .

Agrochemical Development

The brominated aromatic structure of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride is beneficial in the design of agrochemicals. It can be used to create new pesticides and herbicides with improved efficacy and selectivity. The bromine atoms can be strategically replaced with other functional groups to modulate the biological activity of the resulting compounds .

Dyestuff and Pigment Production

This chemical serves as a precursor in the synthesis of dyes and pigments. Its aromatic rings can be derivatized to produce colorants with specific absorption properties. These compounds are important for creating dyes that are used in textiles, inks, and coatings .

Analytical Chemistry

The compound is also used in analytical chemistry as a derivatization agent. It can react with various functional groups to form derivatives that are more amenable to analysis by techniques such as chromatography or mass spectrometry . This is particularly useful in the qualitative and quantitative analysis of complex mixtures .

Biopharma Production

In the biopharmaceutical industry, 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride can be used to synthesize probes and markers for biochemical assays. It can be incorporated into molecules that bind to specific proteins or nucleic acids, aiding in the detection and quantification of these biomolecules during research and development processes .

Advanced Battery Science

Lastly, in the field of advanced battery science, this compound can contribute to the development of novel electrolytes. Its structural components can be integrated into the design of electrolyte materials to improve the stability and performance of lithium-ion batteries .

properties

IUPAC Name

5-bromo-2-[(3-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEMYUXVFCZWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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